3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Description
3-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a bicyclic nitrile derivative featuring a hexahydrocyclopenta[c]pyrrol scaffold substituted with a hydroxymethyl group at the 3a position and a 3-oxopropanenitrile moiety. The hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and target interactions.
Properties
IUPAC Name |
3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALCMKCQRFNOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a cyclopentane moiety fused with a pyrrole ring, which is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 2097962-86-0 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs to This compound exhibit various pharmacological properties. These include:
- Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains.
- Neuroprotective Effects : Compounds resembling this structure have been studied for their potential in neuroprotection.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of functional groups allows for interactions with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical in disease processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways .
Neuroprotective Studies
In vitro studies on neuroprotective effects demonstrated that compounds similar to This compound could reduce oxidative stress in neuronal cells. This was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels .
Anticancer Activity
Research has shown that pyrrole-based compounds can induce apoptosis in cancer cells. For instance, a series of synthesized pyrrole derivatives were tested against HepG2 liver cancer cells, revealing significant cytotoxicity correlated with the structural features of the compounds .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | Contains azaspiro structure | Antimicrobial activity |
| Hexahydrocyclopenta[c]pyrrole derivatives | Similar ring structure | Neuroprotective effects |
| Pyrrolidine-based inhibitors | Amino and carbonyl groups | Antiviral properties |
Scientific Research Applications
Unfortunately, the available search results do not offer specific applications, case studies, or comprehensive research findings for the compound "3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile." However, the search results do provide some information regarding the properties of related compounds, which may be relevant.
Chemical Information
Related Compounds
- Pyrrole Derivatives: Pyrrole derivatives are a class of heterocyclic compounds with various biological activities, making them promising scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme-inhibiting drugs . Researchers have been inspired to develop novel pyrrole derivatives for treating multidrug-resistant pathogens due to their anticancer and antitubercular properties .
- N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide:
- tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate:
Potential Research Directions
Given that "this compound" shares structural similarities with biologically active pyrrole derivatives, it may be worthwhile to explore its potential in similar applications . Some possible research directions could include:
- Antimicrobial and Antiviral Activity: Evaluating the compound's effectiveness against various microbial and viral strains .
- Antitumor Properties: Investigating its potential to inhibit cancer cell growth and induce apoptosis .
- Enzyme Inhibition: Studying its ability to inhibit specific enzymes relevant to various diseases .
- Anti-inflammatory Activity: Assessing its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and related analogs:
Key Structural and Functional Insights
Substituent Effects on Polarity and Solubility: The hydroxymethyl group in the target compound enhances polarity compared to its methoxymethyl analog (), favoring aqueous solubility and hydrogen-bonding interactions. Fluorine substitutions (e.g., 4,4-difluoro in ) introduce electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .
Pharmacological Implications :
- The hexahydrocyclopenta[c]pyrrol core is shared with Compound 33 (), a potent RBP4 antagonist (IC₅₀ = 12 nM), suggesting the target compound may exhibit similar receptor-binding properties if functionalized appropriately .
- Analogs with NMDA receptor antagonism () highlight the scaffold’s versatility in neurological applications, where the hydroxymethyl group could modulate blood-brain barrier penetration .
Synthetic Considerations :
- Synthesis of related compounds (e.g., ) involves coupling reactions (e.g., HBTU-mediated amide formation) and chromatographic purification. The target compound likely requires similar steps, with hydroxymethyl introduction via reductive amination or hydroxylation .
Safety and Handling :
- Analogs like gliclazide derivatives () are classified as research chemicals, emphasizing the need for stringent safety protocols (e.g., PPE, ventilation) when handling nitrile-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
